はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 h, -78 °C
4.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ; 3 h, rt
5.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 8 h, rt
6.1 Reagents: Acetyl chloride Solvents: Methanol , Dichloromethane ; 1 h, rt
7.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C → rt
8.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; 3 h, 80 °C
9.1 Reagents: Cuprous chloride Solvents: Methanol , Dimethylformamide ; 3 h, 80 °C
10.1 Reagents: Triethylamine , Sodium iodide , tert-Butyldimethylsilyl chloride Solvents: Acetonitrile ; 1 h, 80 °C
10.2 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , Water ; 2 h, rt
11.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 5 h, rt
12.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran , Water ; 1 h, rt
12.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 0.5 h, rt
13.1 Solvents: N,N-Diethylaniline ; 5 h, 220 °C
14.1 Reagents: Acetyl chloride Solvents: Methanol ; 0.5 h, 0 °C → rt
リファレンス
Total synthesis of cleomiscosin C via a regioselective cycloaddition reaction of o-quinone
Kuboki, Atsuhito; et al,
Tetrahedron Letters,
2008,
49(29-30),
4516-4518